molecular formula C24H27NO3 B5016882 ethyl 1-benzamido-3,3-diethyl-4H-naphthalene-2-carboxylate

ethyl 1-benzamido-3,3-diethyl-4H-naphthalene-2-carboxylate

Cat. No.: B5016882
M. Wt: 377.5 g/mol
InChI Key: UNHYCNOBTURIFS-UHFFFAOYSA-N
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Description

Ethyl 1-benzamido-3,3-diethyl-4H-naphthalene-2-carboxylate is a complex organic compound with a unique structure that combines a naphthalene ring system with benzamido and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzamido-3,3-diethyl-4H-naphthalene-2-carboxylate typically involves multiple steps. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), also known as “click chemistry.” This reaction is highly efficient and regioselective, producing the desired compound with excellent yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzamido-3,3-diethyl-4H-naphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 1-benzamido-3,3-diethyl-4H-naphthalene-2-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-benzamido-3,3-diethyl-4H-naphthalene-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Ethyl 1-benzamido-3,3-diethyl-4H-naphthalene-2-carboxylate can be compared with other similar compounds, such as:

    Naphthalene derivatives: These compounds share the naphthalene ring system but differ in their functional groups.

    Benzamido derivatives: These compounds contain the benzamido group but may have different core structures.

    Ester derivatives: These compounds have ester functional groups but may vary in their overall structure.

Properties

IUPAC Name

ethyl 1-benzamido-3,3-diethyl-4H-naphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-4-24(5-2)16-18-14-10-11-15-19(18)21(20(24)23(27)28-6-3)25-22(26)17-12-8-7-9-13-17/h7-15H,4-6,16H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHYCNOBTURIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2C(=C1C(=O)OCC)NC(=O)C3=CC=CC=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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